1-(Piperidin-4-yl)-1H-indole

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry programs require building blocks with predictable physicochemical profiles. 1-(Piperidin-4-yl)-1H-indole (MW 200.28, XLogP3 2.7) delivers a unique balance of moderate lipophilicity and a free secondary amine for rapid diversification. - Enables parallel library synthesis via amide coupling, sulfonylation, or reductive amination at the piperidine nitrogen. - Lower LogD₇.₄ (-0.03) improves CNS penetration potential versus more lipophilic indole-piperidine analogs. - Serves as a key intermediate for GPCR modulators and targeted covalent inhibitor (TCI) warhead attachment. Supplied with 98% purity and full analytical documentation to ensure batch-to-batch reproducibility.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 118511-81-2
Cat. No. B052368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H-indole
CAS118511-81-2
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CC3=CC=CC=C32
InChIInChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2
InChIKeyRQEDXUKWSYJDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-1H-indole: Versatile Indole-Piperidine Building Block


1-(Piperidin-4-yl)-1H-indole, also known as 1-(4-piperidinyl)-1H-indole, is a heterocyclic organic compound featuring an indole ring substituted at the 1-position with a piperidin-4-yl group . This compound is widely recognized as a valuable building block in medicinal chemistry and pharmaceutical research, serving as a key intermediate for the synthesis of biologically active molecules . Its structural features—a planar indole core fused to a flexible piperidine ring—enable diverse interactions with biological targets, making it a privileged scaffold in drug discovery programs targeting GPCRs, kinases, and other therapeutic areas .

Why Generic Substitution Fails: 1-(Piperidin-4-yl)-1H-indole Differentiation


In-class indole-piperidine compounds cannot be simply interchanged due to substantial differences in lipophilicity, molecular weight, and synthetic accessibility that directly impact their utility as building blocks. For instance, 1-(piperidin-4-yl)-1H-indole (MW 200.28, XLogP3 2.7) exhibits a unique balance of moderate lipophilicity and low molecular weight compared to analogs like 1-(1-methyl-piperidin-4-yl)-1H-indole (MW 214.31) or 3-(1-benzylpiperidin-4-yl)-1H-indole (MW 290.40, XLogP3 4.1), which possess higher molecular weights and increased lipophilicity that can alter downstream pharmacokinetic properties and solubility profiles [1]. These differences in physicochemical parameters directly influence compound behavior in biological assays and synthetic transformations, making generic substitution without careful consideration of these parameters a potential source of experimental variability and failure in medicinal chemistry campaigns .

1-(Piperidin-4-yl)-1H-indole: Quantitative Differentiation Evidence


Lower Molecular Weight and Balanced Lipophilicity

1-(Piperidin-4-yl)-1H-indole (MW 200.28, XLogP3 2.7) exhibits a 14 g/mol lower molecular weight and a 0.6 unit lower XLogP3 compared to its N-methyl analog 1-(1-methyl-piperidin-4-yl)-1H-indole (MW 214.31, XLogP3 3.3) [1]. This translates to improved synthetic efficiency and potentially better solubility and permeability profiles, aligning more closely with Lipinski's Rule of Five guidelines for drug-likeness [2].

Medicinal Chemistry Drug Design Physicochemical Properties

High Commercial Purity and Established Synthetic Routes

1-(Piperidin-4-yl)-1H-indole is commercially available in high purity (typically 98%) from multiple reputable vendors, ensuring reliable and reproducible synthetic outcomes . In contrast, closely related analogs such as 3-(piperidin-4-yl)-1H-indole (MW 200.28) are less commonly stocked and often require custom synthesis, which introduces delays and variability in research programs . This ready availability with defined purity specifications (e.g., min. 98%) reduces the time and cost associated with in-house synthesis and purification.

Synthetic Chemistry Building Block Chemical Purity

Piperidine Nitrogen as a Versatile Derivatization Handle

The free secondary amine in the piperidine ring of 1-(Piperidin-4-yl)-1H-indole serves as a versatile synthetic handle for further functionalization, enabling the introduction of diverse chemical moieties (e.g., amides, sulfonamides, ureas) to modulate biological activity [1]. This contrasts with N-alkylated analogs like 1-(1-methyl-piperidin-4-yl)-1H-indole, where the tertiary amine is less amenable to direct derivatization, limiting the scope of chemical modifications possible in lead optimization [2]. The presence of a reactive secondary amine thus expands the chemical space accessible from this scaffold, facilitating the rapid generation of compound libraries.

Organic Synthesis Chemical Biology Drug Discovery

Favorable LogD7.4 and Ionization State for CNS Penetration

1-(Piperidin-4-yl)-1H-indole exhibits a LogD7.4 value of -0.03, indicating a balanced distribution between ionized and neutral species at physiological pH, a property often associated with improved CNS penetration and reduced non-specific binding . In contrast, analogs with higher lipophilicity, such as 3-(1-benzylpiperidin-4-yl)-1H-indole (XLogP3 4.1), are predicted to have significantly higher LogD7.4 values (>2.0), which may increase plasma protein binding and limit free brain concentrations . This difference in ionization state can profoundly impact in vivo distribution and target engagement.

CNS Drug Discovery ADME Lipophilicity

1-(Piperidin-4-yl)-1H-indole: Optimal Application Scenarios


GPCR-Targeted Drug Discovery with Balanced Lipophilicity

The moderate lipophilicity (XLogP3 2.7) and free secondary amine of 1-(piperidin-4-yl)-1H-indole make it an ideal scaffold for synthesizing GPCR modulators, where fine-tuning of physicochemical properties is critical for achieving target selectivity and favorable pharmacokinetic profiles [1]. Its lower LogD7.4 (-0.03) compared to more lipophilic analogs suggests improved potential for CNS penetration, which is advantageous for developing treatments for neurological disorders .

Kinase Inhibitor Lead Optimization for Covalent Inhibitors

The piperidine nitrogen of 1-(piperidin-4-yl)-1H-indole can be readily functionalized to introduce acrylamide or other electrophilic warheads, enabling the development of targeted covalent inhibitors (TCIs) against kinases with a non-catalytic cysteine residue [1]. This contrasts with N-alkylated analogs that lack a reactive handle for covalent modification, thereby limiting their utility in this growing area of precision medicine .

Parallel Library Synthesis of Diverse Indole Compounds

The ready commercial availability of 1-(piperidin-4-yl)-1H-indole in high purity (98%) enables efficient parallel synthesis of diverse compound libraries through amide coupling, sulfonylation, or reductive amination at the piperidine nitrogen [1]. This contrasts with less accessible analogs like 3-(piperidin-4-yl)-1H-indole, which often require custom synthesis and can introduce bottlenecks in library production .

Chemical Biology Probe Development via Amine Functionalization

The free amine of 1-(piperidin-4-yl)-1H-indole serves as a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels, facilitating the creation of chemical biology probes for target identification and mechanism-of-action studies [1]. The balanced lipophilicity of the core scaffold minimizes non-specific binding, which is a common issue with more hydrophobic indole derivatives .

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